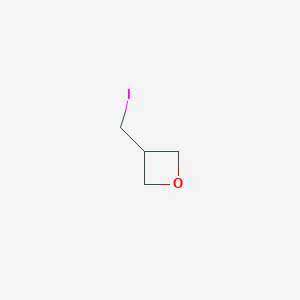

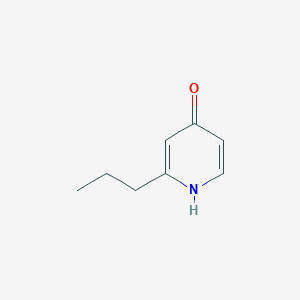

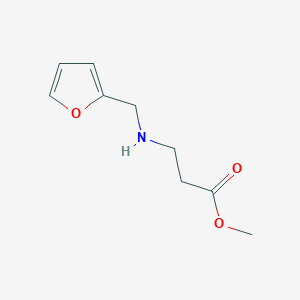

Methyl 3-((furan-2-ylmethyl)amino)propanoate

Übersicht

Beschreibung

Methyl 3-((furan-2-ylmethyl)amino)propanoate is a compound that features a furan ring, which is a key structural motif in various biologically active molecules and pharmaceuticals. The furan ring is known for its presence in natural products and its utility in medicinal chemistry due to its diverse reactivity and potential for modification .

Synthesis Analysis

The synthesis of compounds related to Methyl 3-((furan-2-ylmethyl)amino)propanoate can be complex, involving multiple steps and various reagents. For instance, the synthesis of furanomycin analogues with a 2-oxabicyclo[3.2.0]heptane core, which shares structural similarities with the target compound, was achieved through a formal [2 + 2] cycloaddition strategy using bulky aluminum-derived Lewis acids like methylaluminoxane (MAO) . Another related synthesis involved the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with cyanoethanethio(seleno)amides to produce pyridine derivatives .

Molecular Structure Analysis

The molecular structure of compounds containing the furan-2-ylmethyl group has been studied using various spectroscopic methods and crystallography. For example, 4-((furan-2-ylmethyl)amino)benzoic acid, a compound with a similar furan-2-ylmethylamino motif, was characterized by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These techniques confirmed the molecular structure and provided insights into the conformation of the molecule .

Chemical Reactions Analysis

Compounds with the furan-2-ylmethylamino group can participate in a variety of chemical reactions. The Michael reaction is one such reaction that has been utilized to create furan-containing compounds, as seen in the synthesis of pyridine derivatives . Additionally, the [2 + 2] cycloaddition strategy used to synthesize furanomycin analogues demonstrates the reactivity of furan derivatives in forming complex bicyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-containing compounds are influenced by the furan ring and its substituents. For instance, the thermal stability of energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which contains a furan ring, was assessed using thermogravimetric analysis and differential scanning calorimetry. These compounds exhibited moderate thermal stabilities, which are crucial for their application as insensitive energetic materials . The molecular electrostatic potential and frontier molecular orbitals of furan-containing compounds have also been investigated using density functional theory (DFT), revealing some of their physicochemical properties .

Wissenschaftliche Forschungsanwendungen

1. Crystallography

- Method : The crystal structure was determined using a Bruker APEX-II diffractometer. The molecular structure was shown in the figure provided in the research paper .

- Results : The crystal structure of the compound was successfully determined. The compound crystallizes in the monoclinic space group P21/n with unit cell parameters a = 5.470(4) Å, b = 26.141(17) Å, c = 11.689(8) Å, β = 90.01°, V = 1671.3(19) Å3 .

3. Furan Platform Chemicals

- Application : The compound “Methyl 3-((furan-2-ylmethyl)amino)propanoate” might be used in the synthesis of furan platform chemicals (FPCs), which are directly available from biomass (furfural and 5-hydroxy-methylfurfural). These FPCs can be used to synthesize a wide range of compounds economically from biomass .

4. Synthesis of Indole Derivatives

- Application : The compound “Methyl 3-((furan-2-ylmethyl)amino)propanoate” might be used in the synthesis of indole derivatives, which have shown biological potential .

5. Synthesis of Sulfur Analogues

- Application : The compound “Methyl 3-((furan-2-ylmethyl)amino)propanoate” might be used in the synthesis of its sulfur analogues, which could have different properties and potential applications .

6. Bio-based Materials

Eigenschaften

IUPAC Name |

methyl 3-(furan-2-ylmethylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-9(11)4-5-10-7-8-3-2-6-13-8/h2-3,6,10H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFIQQVFTVFWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618509 | |

| Record name | Methyl N-[(furan-2-yl)methyl]-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-((furan-2-ylmethyl)amino)propanoate | |

CAS RN |

4063-31-4 | |

| Record name | Methyl N-[(furan-2-yl)methyl]-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

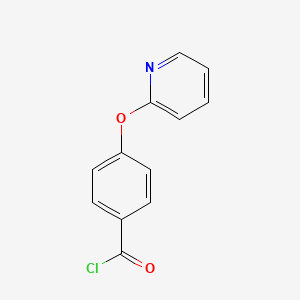

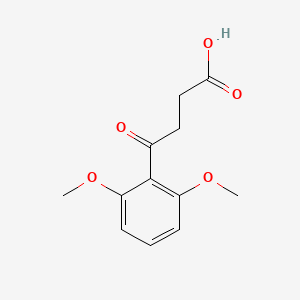

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)